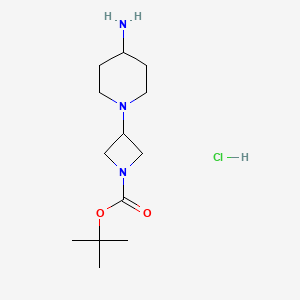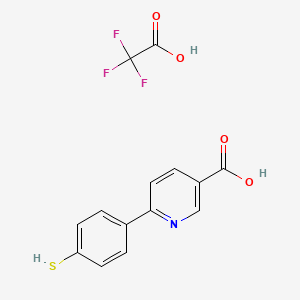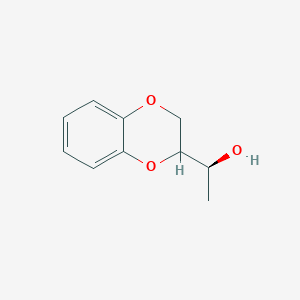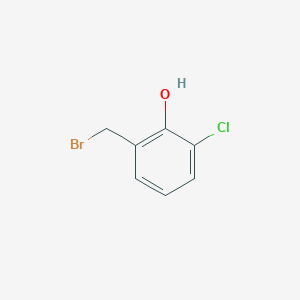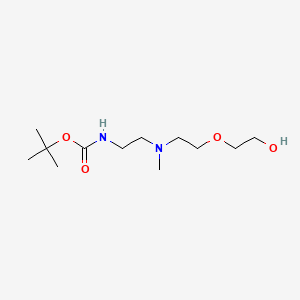
tert-Butyl (2-((2-(2-hydroxyethoxy)ethyl)(methyl)amino)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-(2-{2-(2-hydroxyethoxy)ethylamino}ethyl)carbamate: is a chemical compound with the molecular formula C12H26N2O4 . It is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its unique structure, which includes a tert-butyl group, a carbamate group, and a hydroxyethoxyethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-{2-(2-hydroxyethoxy)ethylamino}ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-(2-hydroxyethoxy)ethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
tert-butyl carbamate+2-(2-hydroxyethoxy)ethylamine→tert-butyl N-(2-2-(2-hydroxyethoxy)ethylaminoethyl)carbamate
Industrial Production Methods: In industrial settings, the production of tert-butyl N-(2-{2-(2-hydroxyethoxy)ethylamino}ethyl)carbamate involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and isolation of the final product to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyethoxyethyl group is oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the carbamate group into an amine group.
Substitution: The compound can participate in substitution reactions, where the hydroxyethoxyethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Compounds with different functional groups replacing the hydroxyethoxyethyl group.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the synthesis of complex molecules and intermediates.
Biology:
- Studied for its potential biological activity.
- Used in the development of biochemical assays.
Medicine:
- Investigated for its potential therapeutic applications.
- Used in drug discovery and development processes.
Industry:
- Utilized in the production of specialty chemicals.
- Employed in the formulation of various industrial products.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(2-{2-(2-hydroxyethoxy)ethylamino}ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The hydroxyethoxyethyl group plays a crucial role in its interaction with biological molecules, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
- tert-butyl N-(2-{[2-(2-hydroxyethoxy)ethyl]amino}ethyl)carbamate
- tert-butyl (2-aminoethyl)(ethyl)carbamate
- N-Boc-ethylenediamine
Comparison:
- tert-butyl N-(2-{2-(2-hydroxyethoxy)ethylamino}ethyl)carbamate is unique due to the presence of the methyl group on the aminoethyl moiety, which can influence its reactivity and biological activity.
- tert-butyl N-(2-{[2-(2-hydroxyethoxy)ethyl]amino}ethyl)carbamate lacks the methyl group, which may result in different chemical and biological properties.
- tert-butyl (2-aminoethyl)(ethyl)carbamate has a different substitution pattern, which can affect its chemical behavior and applications.
- N-Boc-ethylenediamine is structurally simpler and may be used as a precursor in the synthesis of more complex molecules.
Propiedades
Fórmula molecular |
C12H26N2O4 |
|---|---|
Peso molecular |
262.35 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[2-(2-hydroxyethoxy)ethyl-methylamino]ethyl]carbamate |
InChI |
InChI=1S/C12H26N2O4/c1-12(2,3)18-11(16)13-5-6-14(4)7-9-17-10-8-15/h15H,5-10H2,1-4H3,(H,13,16) |
Clave InChI |
RFBKQKYCRYRLOB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCN(C)CCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


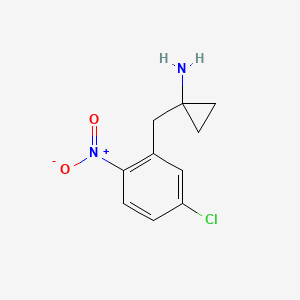
![6-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13584742.png)
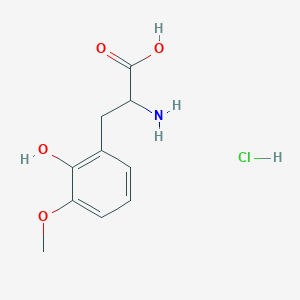
![rac-tert-butyl N-[(3R,4S)-4-[difluoro(phenyl)methyl]pyrrolidin-3-yl]carbamate hydrochloride](/img/structure/B13584752.png)
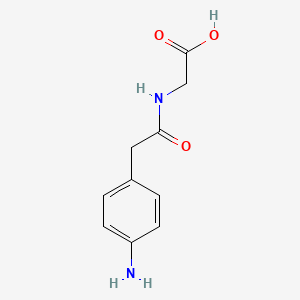
![2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride](/img/structure/B13584765.png)
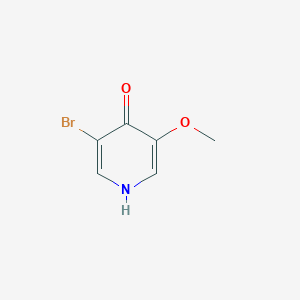
![(Propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]aminedihydrochloride](/img/structure/B13584778.png)

![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine](/img/structure/B13584805.png)
